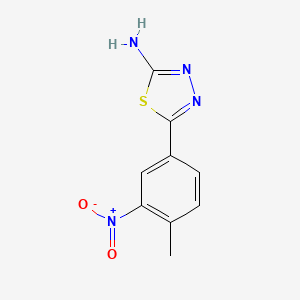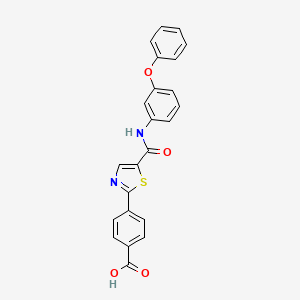![molecular formula C10H9N5 B13707738 1,7-Diamino-3-imino-3,4-dihydropyrrolo[4,3-B]indole](/img/structure/B13707738.png)
1,7-Diamino-3-imino-3,4-dihydropyrrolo[4,3-B]indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthetic routes and reaction conditions for 1,7-Diamino-3-imino-3,4-dihydropyrrolo[4,3-B]indole are not extensively documented in the available literature.
Analyse Chemischer Reaktionen
1,7-Diamino-3-imino-3,4-dihydropyrrolo[4,3-B]indole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not well-documented, but the compound’s structure suggests it could participate in typical reactions involving amino and imino groups. Major products formed from these reactions would depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,7-Diamino-3-imino-3,4-dihydropyrrolo[4,3-B]indole is primarily used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound may be used as a reagent or a probe in various biochemical assays and experiments. Its specific applications in chemistry, biology, medicine, and industry are not extensively documented, but its use in proteomics suggests it plays a role in understanding protein interactions and functions.
Wirkmechanismus
The mechanism of action for 1,7-Diamino-3-imino-3,4-dihydropyrrolo[4,3-B]indole is not well-documented in the available literature. given its use in proteomics research, it likely interacts with proteins or other biomolecules to help elucidate their structures and functions. The specific molecular targets and pathways involved would depend on the context of its use in research.
Vergleich Mit ähnlichen Verbindungen
1,7-Diamino-3-imino-3,4-dihydropyrrolo[4,3-B]indole can be compared to other compounds with similar structures or functional groups. Some similar compounds include:
These compounds share structural similarities and may undergo similar chemical reactions. this compound is unique in its specific applications in proteomics research.
Eigenschaften
Molekularformel |
C10H9N5 |
|---|---|
Molekulargewicht |
199.21 g/mol |
IUPAC-Name |
1-imino-4H-pyrrolo[3,4-b]indole-3,7-diamine |
InChI |
InChI=1S/C10H9N5/c11-4-1-2-6-5(3-4)7-8(14-6)10(13)15-9(7)12/h1-3,14H,11H2,(H3,12,13,15) |
InChI-Schlüssel |
APERDJOBSCJPFC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1N)C3=C(N2)C(=NC3=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S,4R)-1-[(S)-2-(Boc-amino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[2-hydroxy-4-(4-methyl-5-thiazolyl)benzyl]pyrrolidine-2-carboxamide](/img/structure/B13707668.png)

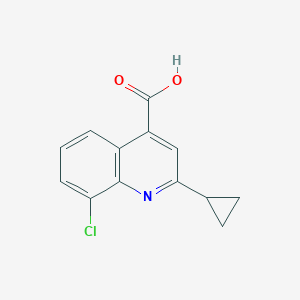

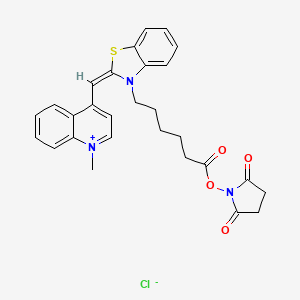
![2,2-dibromo-1-[4-(2-methylpropyl)phenyl]ethanone](/img/structure/B13707695.png)
![N,6,7-Trimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-amine](/img/structure/B13707702.png)
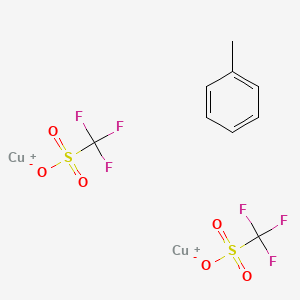

![1,2-Ethanediamine,N1-[[4-[2-(trimethoxysilyl)ethyl]phenyl]methyl]-](/img/structure/B13707722.png)
